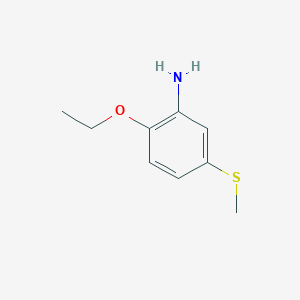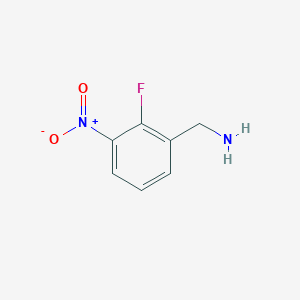
1-(3-Fluoro-5-methylphenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methylphenyl)pentan-1-amine is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pentan-1-amine chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine involves several steps, typically starting with the preparation of the phenyl ring substituted with fluorine and methyl groups. The synthetic route may include:
Halogenation: Introduction of the fluorine atom onto the phenyl ring.
Alkylation: Addition of the methyl group to the phenyl ring.
Amination: Introduction of the amine group to form the pentan-1-amine chain.
Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Análisis De Reacciones Químicas
1-(3-Fluoro-5-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylphenyl)pentan-1-amine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism by which 1-(3-Fluoro-5-methylphenyl)pentan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methylphenyl)pentan-1-amine can be compared with similar compounds such as:
- 1-(3-Fluoro-5-methylphenyl)butan-1-amine
- 1-(3-Fluoro-5-methylphenyl)hexan-1-amine
- 1-(3-Fluoro-5-methylphenyl)propan-1-amine
These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and biological activities .
Propiedades
Fórmula molecular |
C12H18FN |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-4-5-12(14)10-6-9(2)7-11(13)8-10/h6-8,12H,3-5,14H2,1-2H3 |
Clave InChI |
PEEXKVGWPOYYDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC(=CC(=C1)C)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13004041.png)

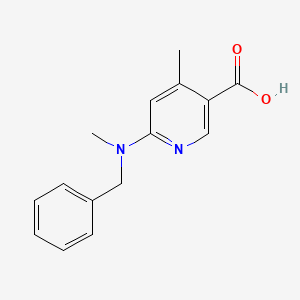
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
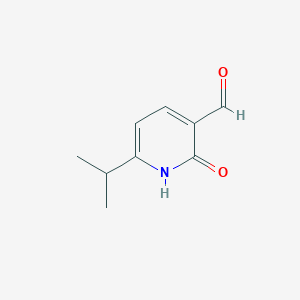

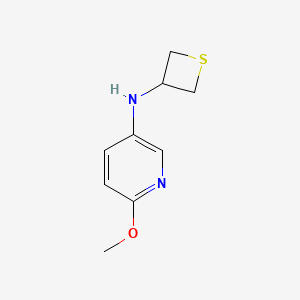
![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)


